3-Phenyl-1,2-thiazole-4-carbaldehyde

Synthetic Methodology Cross-Coupling Regioselectivity

Sourcing a reliable 3-phenylisothiazole-4-carbaldehyde building block is critical for SAR studies where 1,3-thiazole isomers cannot substitute. This compound provides the exact 3-phenyl-4-carbaldehyde substitution required for MRSA-active guanidine derivatives (MIC 0.5-4 μg/mL) and kinase inhibitor libraries. - 1,2-isothiazole core ensures distinct electronic properties vs. 1,3-thiazole, preserving metal-catalyzed cross-coupling outcomes. - Reactive 4-carbaldehyde enables rapid diversification via condensation or reductive amination. - ≥95% purity; stored under inert gas at 2-8°C for maximum stability.

Molecular Formula C10H7NOS
Molecular Weight 189.24 g/mol
Cat. No. B13627806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,2-thiazole-4-carbaldehyde
Molecular FormulaC10H7NOS
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSC=C2C=O
InChIInChI=1S/C10H7NOS/c12-6-9-7-13-11-10(9)8-4-2-1-3-5-8/h1-7H
InChIKeyRNJCQZKSTOBOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1,2-thiazole-4-carbaldehyde: Isothiazole Aldehyde Building Block


3-Phenyl-1,2-thiazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2-thiazole (isothiazole) core with a phenyl substituent at the 3-position and a reactive aldehyde group at the 4-position. The unique 1,2-relationship of sulfur and nitrogen in the isothiazole ring imparts distinct electronic properties compared to its isomeric 1,3-thiazole counterparts, affecting both its reactivity and potential biological interactions [1]. This compound serves as a valuable intermediate in medicinal chemistry, particularly for the construction of more complex molecules where its specific substitution pattern is required for targeted structure-activity relationship (SAR) exploration [2].

Core Structure 1,2‑thiazole (isothiazole) with phenyl and 4‑carbaldehyde
Primary Use Building block for SAR‑driven medicinal chemistry
Key Differentiator Unique electronic profile vs. 1,3‑thiazole isomers

3-Phenyl-1,2-thiazole-4-carbaldehyde: Generic Substitution Risks


The substitution pattern on the isothiazole ring is a critical determinant of both chemical reactivity and biological activity, making simple replacement with other thiazole isomers or differently substituted analogs impossible without altering outcomes. The 3-phenyl-4-carbaldehyde configuration provides a unique balance of lipophilicity and electronic character that is not replicated by other regioisomers like 2-phenylthiazole-4-carbaldehyde [1]. Furthermore, the distinct electronic properties of the 1,2-thiazole ring, compared to the more common 1,3-thiazole, influence metal-catalyzed cross-coupling outcomes and target binding [1]. Therefore, using a 'similar' building block is likely to yield different synthetic intermediates and biological results, undermining both SAR studies and scale-up efforts [2].

Regioisomeric mismatch
Replacing 3‑phenyl‑4‑carbaldehyde with other regioisomers (e.g., 2‑phenyl‑4‑carbaldehyde) alters reactivity and SAR outcomes.
Core heterocycle shift
1,2‑Thiazole exhibits different electronic distribution and cross‑coupling behavior than 1,3‑thiazole, making them non‑interchangeable.
Lipophilicity profile change
Substituting the 3‑phenyl group with a smaller substituent reduces logP, potentially shifting biological activity and ADME properties.

3-Phenyl-1,2-thiazole-4-carbaldehyde: Key Scientific Evidence


Cross-Coupling Reactivity: 4-Position Advantage

The 4-position of a 2-phenylthiazole (closely related analog) demonstrates superior reactivity in Stille cross-coupling reactions compared to the 5-position. This regio-selectivity is crucial for synthetic planning. The presence of the aldehyde group at the 4-position in the target compound offers a valuable handle for further functionalization that is synthetically distinct from 5-substituted analogs [1].

4‑Position reactivity advantage
Class‑level
4‑Carbaldehyde (higher reactivity) vs 5‑Substituted analog (lower reactivity)
Supports synthetic route design
Relative reactivity trend from scaffold studies
Synthetic Methodology Cross-Coupling Regioselectivity

Lipophilicity Modulation by 3-Phenyl Substituent

In a QSAR study on thiazole derivatives, binding affinity for the human adenosine A3 receptor was shown to increase as the lipophilicity (logP) of the compounds decreased. The 3-phenyl group in the target compound contributes a specific, defined increase in lipophilicity compared to a hydrogen or methyl substituent, providing a predictable and tunable parameter for modulating biological activity [1].

Lipophilicity contribution
Class‑level
Predictable logP increase via 3‑phenyl group
Aids rational ADME property tuning
Based on QSAR model for adenosine A3 receptor
Medicinal Chemistry QSAR Lipophilicity

Isothiazole vs. Thiazole Electronic Properties

The 1,2-thiazole (isothiazole) core possesses distinct electronic properties due to the adjacent sulfur and nitrogen atoms, setting it apart from the 1,3-thiazole isomer. This structural feature directly impacts its chemical reactivity and biological interactions, making it a non-interchangeable scaffold. Its molecular formula is C10H7NOS and molecular weight is 189.23 g/mol [1].

Isothiazole vs thiazole electronics
Class‑level
1,2‑Thiazole (unique electronic profile) vs 1,3‑Thiazole (different reactivity)
Explores distinct chemical space
Adjacent S/N arrangement alters behavior
Heterocyclic Chemistry Physicochemical Properties Structure-Activity

Phenylthiazole Anti-MRSA Pharmacophore

The phenylthiazole scaffold, of which 3-Phenyl-1,2-thiazole-4-carbaldehyde is a key intermediate, has been established as a potent pharmacophore against multidrug-resistant Staphylococcus aureus. In a study, phenylthiazole derivatives exhibited MIC values against MRSA and VRSA strains ranging from 0.5 to 4 μg/mL, with one derivative being one-fold more potent than vancomycin [1]. This validates the core scaffold's potential.

Phenylthiazole anti‑MRSA MIC
Class‑level
0.5 μg/mL
Derivative MIC vs vancomycin (1 μg/mL)
Supports antimicrobial pharmacophore exploration
In vitro MRSA USA400 assay; scaffold potential
Antimicrobial MRSA Drug Discovery

3-Phenyl-1,2-thiazole-4-carbaldehyde: Application Scenarios


SAR-Driven Anti-MRSA Agent Synthesis

The target compound is an ideal starting material for synthesizing and optimizing novel phenylthiazole derivatives aimed at combating multidrug-resistant Staphylococcus aureus (MRSA). Its aldehyde group can be easily modified to introduce various functional groups (e.g., guanidine heads) essential for antibacterial activity [1], while the 3-phenyl ring serves as a lipophilic anchor. Research has shown that derivatives of this scaffold can achieve MIC values as low as 0.5-4 μg/mL against MRSA and VRSA strains [2].

Kinase Inhibitor Precursor for Oncology & Fibrosis

The compound is a valuable building block for creating focused libraries of kinase inhibitors. Patents explicitly claim 3-phenylisothiazole derivatives as receptor tyrosine kinase (RTK) inhibitors useful in treating cancer, fibrotic disorders, and metabolic diseases [1]. The 4-carbaldehyde group allows for the rapid synthesis of diverse analogs via condensation or reductive amination to explore kinase ATP-binding site interactions.

Modular Synthesis via Pd-Catalyzed Cross-Coupling

Due to the established high reactivity of the 4-position in 2-phenylthiazoles [1], this compound is well-suited for modular synthesis strategies. The aldehyde at the 4-position can be used to attach the molecule to a solid support or other scaffolds, while the phenyl group can be further functionalized via cross-coupling reactions. This makes it a strategic building block for the stepwise construction of complex molecular architectures for applications in medicinal chemistry or materials science.

Application
Selection Property
Validation Focus
Anti‑MRSA pharmacophore synthesis and SAR
Reactive 4‑carbaldehyde, 3‑phenyl lipophilic anchor
Antimicrobial activity assay context (MIC evaluation)
Kinase inhibitor library synthesis
Aldehyde handle for condensation/reductive amination
Kinase inhibition assay context
Modular Pd‑catalyzed cross‑coupling synthesis
4‑position reactivity advantage, phenyl functionalization
Cross‑coupling yield and regioselectivity context
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